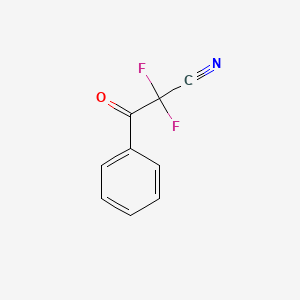

2,2-Difluoro-3-oxo-3-phenylpropanenitrile

Description

Significance of Organofluorine Compounds in Modern Chemical Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, hold a unique and pivotal position in modern chemical research. The introduction of fluorine can profoundly influence a molecule's properties due to the distinct characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the C-F bond. wikipedia.orgalfa-chemistry.com An estimated one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org This prevalence is attributed to the positive effects fluorine can have on a drug's metabolic stability, lipophilicity, and bioavailability. alfa-chemistry.comtaylorandfrancis.com

The high strength of the carbon-fluorine bond makes organofluorine compounds more resistant to metabolic degradation, which can prolong their therapeutic effect. alfa-chemistry.comtaylorandfrancis.com Furthermore, substituting hydrogen with fluorine can increase a molecule's lipophilicity, enhancing its ability to pass through biological membranes and improving absorption. alfa-chemistry.com The electronic effects of fluorine can also be used to fine-tune the acidity or basicity (pKa) of nearby functional groups, which is crucial for optimizing a drug's interaction with its biological target. alfa-chemistry.com Beyond pharmaceuticals, organofluorine compounds are integral to the development of agrochemicals, advanced materials like fluoropolymers, refrigerants, and specialized reagents for chemical synthesis. wikipedia.org

The table below summarizes the key effects of fluorine substitution in organic molecules.

| Property Affected | Consequence of Fluorine Substitution |

| Metabolic Stability | Increased due to the high strength of the C-F bond, leading to longer biological half-life. alfa-chemistry.comtaylorandfrancis.com |

| Lipophilicity | Generally increased, which can improve membrane permeability and absorption. alfa-chemistry.comtaylorfrancis.com |

| Binding Affinity | Can be enhanced by altering the electronic nature of the molecule, leading to stronger interactions with biological targets. taylorfrancis.com |

| Conformation | Fluorine's steric and electronic properties can influence molecular shape, locking it into a more bioactive conformation. |

| Acidity/Basicity (pKa) | The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups. alfa-chemistry.com |

Strategic Importance of Difluorinated β-Ketonitriles as Synthetic Precursors

Within the vast family of organofluorine compounds, difluorinated β-ketonitriles represent a class of highly valuable and versatile synthetic intermediates. β-Ketonitriles, in general, are prized building blocks in organic chemistry because they possess multiple reactive sites—a ketone, a nitrile, and an acidic α-carbon—allowing for a wide range of chemical transformations. nih.gov They are frequently used as precursors for the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, which are common scaffolds in biologically active molecules. nih.gov

The introduction of a geminal difluoro group at the α-position (the carbon between the ketone and nitrile groups) significantly enhances the synthetic utility of the β-ketonitrile scaffold. This difluoromethylene (CF2) unit is a key structural motif found in many enzyme inhibitors and other biologically active compounds. The strong electron-withdrawing nature of the two fluorine atoms increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. α,α-Difluoroketones are valuable synthetic intermediates for creating more complex fluorinated molecules and have direct applications in medicinal chemistry, particularly as inhibitors of hydrolytic enzymes. researchgate.net These precursors are instrumental in constructing fluorinated heterocycles, a critical class of compounds in drug discovery and agrochemical research. researchgate.netnih.govresearchgate.net

Overview of 2,2-Difluoro-3-oxo-3-phenylpropanenitrile's Unique Structural Features and Reactivity Potential

This compound is a prime example of a strategically functionalized fluorinated building block. Its structure combines the reactivity of a β-ketonitrile with the unique properties imparted by the gem-difluoro group.

Key Structural Features:

Difluorinated α-Carbon: Two fluorine atoms are situated on the carbon atom between the carbonyl and nitrile groups. This arrangement is central to the molecule's reactivity.

Electrophilic Carbonyl Group: The ketone's carbonyl carbon is activated by the adjacent electron-withdrawing difluoro and nitrile groups, enhancing its reactivity towards nucleophiles.

Nitrile Group: The cyano (C≡N) group provides a site for various transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.

The molecular properties of this compound are compared with its non-fluorinated and monofluorinated analogs in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| 3-Oxo-3-phenylpropanenitrile | C₉H₇NO | 145.16 | Carbonyl, Nitrile chemscene.com |

| 2-Fluoro-3-oxo-3-phenylpropanenitrile | C₉H₆FNO | 163.15 | Carbonyl, Nitrile, Fluorine |

| This compound | C₉H₅F₂NO | 195.17 | Carbonyl, Nitrile, Two Fluorines |

The reactivity potential of this compound is substantial. The activated carbonyl group can readily react with various nucleophiles. The nitrile group can be transformed into other functional groups, and the entire molecule can serve as a substrate for building more complex heterocyclic systems. For example, condensation reactions with dinucleophiles like hydrazine (B178648) or amidines can lead to the formation of fluorinated pyrazoles or pyrimidines, respectively. nih.govnih.gov Plausible synthetic routes to this compound involve the direct fluorination of 3-Oxo-3-phenylpropanenitrile using electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF4). vulcanchem.comorganic-chemistry.org The synthesis of related 2,2-difluoro-1,3-dicarbonyl compounds has been successfully achieved using elemental fluorine in the presence of a base like quinuclidine. researchgate.netbeilstein-journals.org This strategic combination of functional groups makes this compound a powerful and versatile tool for the synthesis of novel fluorinated molecules in advanced organic synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

71683-04-0 |

|---|---|

Molecular Formula |

C9H5F2NO |

Molecular Weight |

181.14 g/mol |

IUPAC Name |

2,2-difluoro-3-oxo-3-phenylpropanenitrile |

InChI |

InChI=1S/C9H5F2NO/c10-9(11,6-12)8(13)7-4-2-1-3-5-7/h1-5H |

InChI Key |

SKGHUYIMVHKRBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C#N)(F)F |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2,2 Difluoro 3 Oxo 3 Phenylpropanenitrile

Historical Context of α,α-Difluoroketone and α,α-Difluoronitrile Synthesis

The development of synthetic methods for α,α-difluoroketones and related difluorinated compounds has been a significant area of research in organofluorine chemistry. researchgate.netbrighton.ac.uk These structural motifs are of high interest due to their unique electronic properties and their application as building blocks in medicinal chemistry, particularly as inhibitors for hydrolytic enzymes. researchgate.netbrighton.ac.uk

Historically, the synthesis of these compounds followed two main strategies:

Direct Fluorination: This involves the introduction of fluorine atoms onto a pre-existing organic scaffold. Early methods often relied on harsh and hazardous reagents like elemental fluorine, which presented significant challenges in terms of safety and selectivity.

Building Block Approach: This strategy utilizes small, pre-fluorinated molecules that are then incorporated into a larger structure. This approach offers better control over the position of the fluorine atoms but can require more complex, multi-step synthetic sequences.

The evolution of direct fluorination has been marked by the creation of safer and more selective reagents. The advent of electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond revolutionized the field, making the synthesis of compounds like α,α-difluoroketones more accessible and practical. wikipedia.org These reagents offered a milder alternative to traditional methods and expanded the scope of substrates that could be efficiently fluorinated. sigmaaldrich.com

Direct Electrophilic Fluorination Approaches

The most direct pathway to 2,2-Difluoro-3-oxo-3-phenylpropanenitrile involves the electrophilic fluorination of the corresponding precursor, 3-oxo-3-phenylpropanenitrile. This method leverages the acidity of the α-methylene protons, which are situated between the electron-withdrawing carbonyl and nitrile groups, facilitating the sequential addition of two fluorine atoms.

A variety of electrophilic fluorinating agents have been developed, with those containing an N-F bond being the most widely used due to their stability, safety, and effectiveness. wikipedia.org For the synthesis of α,α-difluorinated carbonyl compounds, reagents such as N-Fluorobenzenesulfonimide (NFSI) and particularly Selectfluor® are commonly employed. brynmawr.eduorganic-chemistry.org

Selectfluor® (F-TEDA-BF₄) , or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly effective, user-friendly, and stable crystalline solid used for electrophilic fluorination. sigmaaldrich.com The mechanism of fluorination with N-F reagents like Selectfluor remains a topic of discussion, with evidence supporting both an Sₙ2 pathway and a single-electron transfer (SET) process. wikipedia.org In the context of fluorinating an active methylene (B1212753) compound like 3-oxo-3-phenylpropanenitrile, the reaction typically proceeds through the formation of an enolate intermediate. The enolate, a carbon-centered nucleophile, then attacks the electrophilic fluorine atom of the N-F reagent, resulting in the formation of a C-F bond. wikipedia.org This process is repeated to achieve difluorination.

Table 1: Comparison of Common Electrophilic Fluorinating Reagents

| Reagent | Acronym | Structure | Form | Key Advantages |

|---|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | (C₆H₅SO₂)₂NF | Crystalline Solid | High fluorinating power, good solubility in organic solvents. brynmawr.edu |

| Selectfluor® | F-TEDA-BF₄ | [C₇H₁₄ClFN₂]²⁺ 2[BF₄]⁻ | Crystalline Solid | High stability, non-volatile, user-friendly, powerful electrophile. sigmaaldrich.comorganic-chemistry.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄(SO₂)₂NF | Crystalline Solid | Effective fluorinating agent. wikipedia.org |

Achieving selective and high-yielding difluorination of 3-oxo-3-phenylpropanenitrile requires careful optimization of several reaction parameters. The goal is to favor the formation of the difluorinated product over the monofluorinated intermediate and prevent side reactions.

Key parameters for optimization include:

Stoichiometry of the Fluorinating Agent: A slight excess of the fluorinating reagent (typically >2 equivalents) is generally used to drive the reaction to completion and ensure the formation of the difluorinated product.

Solvent: The choice of solvent is crucial and can influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often effective.

Base: While the substrate is acidic, the addition of a non-nucleophilic base may be used to facilitate the formation of the enolate, although in many cases, the reaction can proceed without an added base.

Temperature: Reactions are often conducted at room temperature or with gentle heating to ensure a sufficient reaction rate without promoting decomposition of the starting materials or products.

A study on the reaction of isoxazoles with Selectfluor to produce α-fluorocyanoketones highlights the utility of this reagent under mild conditions, demonstrating its capability to form related fluorinated structures efficiently. organic-chemistry.org

Mechanochemical Synthesis Protocols

Mechanochemical synthesis, which utilizes mechanical energy from methods like ball milling to induce chemical reactions, has emerged as a powerful and environmentally friendly alternative to traditional solvent-based synthesis. nih.gov This technique is particularly advantageous for fluorination reactions.

Ball milling involves the grinding of reactants in a jar containing milling balls. The repeated collisions generate localized high pressure and temperature, providing the energy to overcome activation barriers for chemical reactions, often in the absence of a solvent. nih.gov

The advantages of mechanochemistry for difluorination include:

Solvent-Free Conditions: Eliminates the need for potentially hazardous organic solvents, reducing the environmental impact of the synthesis. nih.gov

Enhanced Reaction Rates: The high energy input can lead to significantly shorter reaction times compared to solution-phase methods.

Improved Safety: The use of solid, stable reagents in a closed system can enhance the safety profile of the reaction.

Access to Novel Reactivity: The unique reaction environment can sometimes lead to different product selectivities compared to traditional methods. nih.gov

To improve the efficiency and reproducibility of mechanochemical reactions, grinding auxiliaries are often employed. These can be solid additives or small amounts of liquid.

Liquid-Assisted Grinding (LAG): The addition of a small, sub-stoichiometric amount of liquid can dramatically accelerate the reaction rate. The liquid can aid in mass transport, facilitate the formation of reactive intermediates, and prevent the agglomeration of solid particles. For fluorination reactions, polar solvents like DMF or methanol (B129727) might be used in catalytic amounts. frontiersin.org

Grinding Auxiliaries: Inert solid additives, such as salts (e.g., NaCl, KF), can help to improve the milling efficiency by acting as a grinding medium, ensuring better mixing and energy transfer between reactants.

While a specific mechanochemical protocol for this compound is not extensively documented, the successful application of ball milling for the synthesis of other fluorinated organic molecules suggests its high potential as a viable and sustainable synthetic route. nih.govfrontiersin.org

Reaction Kinetics and Efficiency Enhancements under Mechanochemical Conditions

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. nih.govnih.govmdpi.com While specific studies on the mechanochemical synthesis of this compound are not extensively documented, the principles can be extrapolated from research on the mechanochemical fluorination of related β-dicarbonyl compounds. beilstein-journals.orgresearchgate.net

The reaction kinetics under mechanochemical conditions are fundamentally different from solution-phase reactions. The absence of a solvent means that reaction rates are not governed by diffusion in a liquid medium but rather by the frequency of reactant collisions generated by the mechanical milling process. Factors such as milling frequency, ball size and material, and the physical state of the reactants play a crucial role in determining the reaction rate and efficiency.

For the synthesis of difluorinated β-ketonitriles, a potential mechanochemical approach involves the direct fluorination of 3-oxo-3-phenylpropanenitrile using an electrophilic fluorinating agent like Selectfluor®. In such solid-state reactions, the rate-determining step is often the enolization of the ketone, which is necessary for the electrophilic attack by the fluorinating agent. beilstein-journals.orgnih.gov The efficiency of this process can be enhanced through several strategies:

Liquid-Assisted Grinding (LAG): The addition of a small amount of a liquid grinding auxiliary can significantly accelerate the reaction. This liquid phase can facilitate the dissolution and transport of reactants at the molecular level, mimicking some of the advantages of a solvent without the need for a bulk solvent. For instance, the use of acetonitrile as a LAG has been shown to improve both the rate and selectivity of monofluorination in the mechanochemical fluorination of β-ketoesters. researchgate.net

Use of Grinding Auxiliaries: Solid additives, such as sodium chloride, can act as grinding auxiliaries. These inert salts help to prevent the pasting or gumming of the reaction mixture, thereby improving mass transfer and ensuring consistent contact between the reactants. researchgate.net

Base Catalysis: The enolization step can be accelerated by the addition of a solid base, such as sodium carbonate. beilstein-journals.org This would likely increase the rate of both the first and second fluorination steps.

While specific kinetic data for the mechanochemical synthesis of this compound is not available, a comparative analysis of reaction conditions for similar compounds provides insight into the potential efficiency enhancements.

Table 1: Comparison of Reaction Conditions for Electrophilic Fluorination of β-Dicarbonyl Compounds

| Substrate | Fluorinating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Diphenylpropane-1,3-dione | Selectfluor® | Mechanical Milling (Neat) | 2,2-Difluoro-1,3-diphenylpropane-1,3-dione | Good | beilstein-journals.org |

| Ethyl Benzoylacetate | Selectfluor® | Mechanical Milling with NaCl and Acetonitrile (LAG) | Ethyl 2-fluoro-2-benzoylacetate | Improved Selectivity | researchgate.net |

| β-Ketonitrile | Selectfluor® | Neat Milling | Difluorinated β-Ketonitrile | 65% | researchgate.net |

The data suggests that mechanochemical methods can be highly effective for the difluorination of β-dicarbonyl compounds, often with significantly reduced reaction times compared to solution-based methods. researchgate.net The challenge in synthesizing this compound via this route lies in controlling the reaction to achieve selective difluorination, as the monofluorinated intermediate may be more reactive than the starting material. researchgate.net

Alternative Synthetic Pathways and Precursor Chemistry

Beyond mechanochemistry, several other synthetic strategies can be envisioned for the preparation of this compound. These pathways primarily rely on the electrophilic fluorination of a suitable precursor.

The most direct precursor is 3-oxo-3-phenylpropanenitrile , also known as benzoylacetonitrile. This compound is commercially available and can be synthesized through the condensation of an ester (e.g., ethyl benzoate) with acetonitrile in the presence of a strong base. utsa.edu

The key transformation is the introduction of two fluorine atoms at the α-position to the carbonyl group. This is typically achieved using an electrophilic fluorinating agent. wikipedia.org

Electrophilic Fluorinating Reagents: A variety of N-F reagents are available for this purpose, with Selectfluor® (F-TEDA-BF4) being one of the most common due to its stability, efficiency, and relative safety. wikipedia.orgnumberanalytics.com Other reagents include N-fluorobenzenesulfonimide (NFSI). mdpi.com

The reaction mechanism is believed to proceed through an enolate intermediate. The base abstracts a proton from the α-carbon of 3-oxo-3-phenylpropanenitrile to form an enolate, which then acts as a nucleophile, attacking the electrophilic fluorine of the N-F reagent. This process is repeated to introduce the second fluorine atom.

A plausible reaction scheme is as follows:

Monofluorination: 3-oxo-3-phenylpropanenitrile + Base ⇌ Enolate Enolate + N-F Reagent → 2-Fluoro-3-oxo-3-phenylpropanenitrile + Byproducts

Difluorination: 2-Fluoro-3-oxo-3-phenylpropanenitrile + Base ⇌ Fluoroenolate Fluoroenolate + N-F Reagent → this compound + Byproducts

The choice of reaction conditions, including the solvent, base, and temperature, is critical for optimizing the yield of the difluorinated product and minimizing side reactions. The reactivity of the monofluorinated intermediate can sometimes be higher than the starting material, making it challenging to isolate the monofluorinated product and favoring the formation of the difluorinated compound. researchgate.net

Table 2: Common Precursors and Reagents in the Synthesis of Fluorinated β-Ketonitriles

| Precursor | Reagent | Reaction Type | Product |

|---|---|---|---|

| 3-Oxo-3-phenylpropanenitrile | Selectfluor® or NFSI | Electrophilic Fluorination | This compound |

| Ethyl Benzoate | Acetonitrile, Strong Base (e.g., NaH, KOt-Bu) | Condensation | 3-Oxo-3-phenylpropanenitrile |

Iii. Chemical Reactivity and Transformation Pathways of 2,2 Difluoro 3 Oxo 3 Phenylpropanenitrile

Reactivity at the Ketone Carbonyl Moiety

The carbonyl carbon of the ketone group in 2,2-Difluoro-3-oxo-3-phenylpropanenitrile is highly electrophilic. This enhanced electrophilicity is a direct consequence of the inductive effect of the adjacent geminal difluoride and the nitrile group, which pull electron density away from the carbonyl carbon. This makes it a prime target for nucleophilic attack.

The polarized carbon-oxygen double bond of the ketone readily undergoes nucleophilic addition. Various nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Common nucleophilic addition reactions applicable to this ketone include:

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are expected to add to the carbonyl group to form tertiary alcohols after an aqueous workup. chemistrysteps.com

Reduction: The ketone can be reduced to a secondary alcohol using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Nucleophile | Reagent Example | Expected Product Type |

|---|---|---|

| Hydride Ion (H⁻) | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Carbanion (R⁻) | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide Ion (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |

Condensation reactions involve an initial nucleophilic addition to the carbonyl group, followed by the elimination of a small molecule, typically water. These reactions are common for ketones and lead to the formation of new carbon-nitrogen double bonds. For this compound, reactions with primary amines or their derivatives are anticipated.

Formation of Imines: Reaction with primary amines (R-NH₂) would yield imines (Schiff bases).

Formation of Hydrazones: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) would result in the formation of the corresponding hydrazones. These reactions are often used for the characterization of ketones.

Reactivity of the Nitrile Functional Group

The nitrile group (C≡N) features a polarized triple bond, with the carbon atom being electrophilic. libretexts.org This allows for a range of nucleophilic additions and transformations, similar in principle to the reactivity of a carbonyl group. chemistrysteps.com

The nitrile group can be converted into several other important functional groups, most notably carboxylic acid derivatives and amines.

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid. libretexts.org

Reduction: Catalytic hydrogenation or, more commonly, treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine. chemistrysteps.comlibretexts.org

Reaction with Organometallic Reagents: Grignard reagents can attack the electrophilic carbon of the nitrile. The resulting imine salt intermediate is then hydrolyzed upon aqueous workup to yield a ketone. chemistrysteps.com

| Reaction Type | Reagents | Final Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | Carboxylic Acid |

| Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine |

| Reaction with Grignard Reagent | 1. R-MgX; 2. H₃O⁺ | Ketone |

The presence of the two fluorine atoms on the adjacent carbon has a profound electronic effect on the nitrile group. Fluorine is the most electronegative element, and the geminal difluoro group acts as a powerful electron-withdrawing moiety. This inductive effect significantly increases the electrophilicity of the nitrile carbon.

This enhanced electrophilicity makes the nitrile in this compound more susceptible to nucleophilic attack compared to nitriles that lack such strong electron-withdrawing groups. nih.gov For instance, the reaction of this compound with nucleophiles like thiols (e.g., cysteine) is predicted to be faster than that of a simple alkyl or aryl nitrile. nih.gov The activation energy for nucleophilic attack is lowered, facilitating reactions that might otherwise require harsher conditions.

Reactions Involving the Active Methylene (B1212753) Center

A key structural feature of this compound is the absence of an active methylene center. In its non-fluorinated analog, 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile), the methylene group (-CH₂-) is positioned between two electron-withdrawing groups (a benzoyl group and a nitrile group). This positioning makes the methylene protons acidic and allows for easy deprotonation by a base to form a stable carbanion.

This carbanion is a potent nucleophile and readily participates in a variety of carbon-carbon bond-forming reactions, such as:

Michael Addition: The carbanion can add to α,β-unsaturated carbonyl compounds. mdpi.comnih.gov

Alkylation: Reaction with alkyl halides.

Condensation Reactions: Reactions with other carbonyl compounds.

In this compound, the two acidic protons of the methylene group are replaced by fluorine atoms. The C-F bonds are strong, and fluorine is not readily abstracted as a cation. Consequently, this fluorinated compound cannot be deprotonated at the α-position to form a carbanion. This fundamental structural change completely inhibits the rich chemistry associated with the active methylene group, precluding it from participating in reactions like Michael additions and base-catalyzed alkylations. mdpi.comresearchgate.net

| Compound | Structure at α-Position | Acidity of α-Protons | Reactivity at α-Position |

|---|---|---|---|

| 3-Oxo-3-phenylpropanenitrile | -CH₂- | Acidic | Undergoes deprotonation to form a nucleophilic carbanion; participates in Michael additions, alkylations. mdpi.comnih.gov |

| This compound | -CF₂- | Not Applicable (No α-protons) | Does not undergo deprotonation; inactive in typical active methylene compound reactions. |

Acid-Base Properties and Anion Formation

Unlike 3-oxo-3-phenylpropanenitrile, which possesses acidic protons on the α-carbon and readily forms a stabilized carbanion in the presence of a base, this compound lacks α-protons. Consequently, it cannot be deprotonated to form an enolate at the C-2 position. The molecule's interaction with acids and bases is therefore centered on its other functional groups.

The two strongly electron-withdrawing fluorine atoms significantly increase the partial positive charge on the carbonyl carbon (C-3), making it highly susceptible to nucleophilic attack. olemiss.edu In basic media, the compound can react with nucleophiles at this electrophilic center. In acidic conditions, the carbonyl oxygen can be protonated, which further activates the carbonyl group for reaction with weak nucleophiles. The high electronegativity of fluorine also influences the basicity of the nitrile nitrogen, though this effect is less pronounced in its typical reaction pathways. olemiss.edu

C-C Bond Forming Reactions (e.g., Michael Additions, Alkylations)

The C-C bond-forming reactions of this compound are fundamentally different from those of its non-fluorinated analog. While 3-oxo-3-phenylpropanenitrile typically acts as a nucleophile (via its enolate) in Michael additions and alkylations, the difluorinated compound is unable to form this nucleophilic species. mdpi.comnih.gov

Instead, its primary role in C-C bond formation is that of an electrophile. The electron-withdrawing fluorine atoms render the carbonyl carbon exceptionally electrophilic, making it a prime target for carbon-based nucleophiles. Reactions with strong nucleophiles such as organolithium or Grignard reagents would be expected to proceed via nucleophilic addition to the carbonyl group, forming a tertiary alcohol after workup.

While the molecule itself is not a Michael acceptor, its inherent reactivity makes it a valuable building block. For instance, it can be contrasted with its non-fluorinated analog which readily participates as the nucleophilic donor in Michael additions to α,β-unsaturated compounds. mdpi.comnih.govresearchgate.net The reaction of the 3-oxo-3-phenylpropanenitrile anion with linear conjugated enynones, for example, leads to polyfunctional δ-diketones. mdpi.comnih.gov This nucleophilic pathway is inaccessible to the difluorinated title compound.

| Reaction Type | Role of 3-oxo-3-phenylpropanenitrile | Role of this compound |

| Michael Addition | Nucleophile (Donor) | Not a direct participant as a nucleophile |

| Alkylation | Nucleophile | Not a direct participant as a nucleophile |

| Organometallic Addition | Electrophile (at carbonyl) | Electrophile (at highly activated carbonyl) |

Cyclization Reactions and Heterocycle Annulation

This compound is an excellent precursor for the synthesis of fluorinated heterocyclic compounds. researchgate.net Its structure contains two distinct electrophilic centers—the carbonyl carbon (C-3) and the nitrile carbon (C-1)—which can react with a variety of binucleophiles to form five- or six-membered rings.

Formation of Fluorinated Pyrazoles via Hydrazine Reactions

The condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines is a cornerstone of pyrazole (B372694) synthesis. conicet.gov.arnih.govsci-hub.se this compound serves as a fluorinated 1,3-dielectrophile in this context. The reaction with hydrazine hydrate (B1144303) is expected to proceed through an initial nucleophilic attack of a hydrazine nitrogen atom on the highly electrophilic benzoyl carbon. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon. Subsequent dehydration and tautomerization yield the final aromatic pyrazole ring.

This reaction is a versatile method for producing pyrazoles containing a gem-difluoroalkyl substituent, a motif of significant interest in medicinal and agrochemical research. conicet.gov.ar The use of substituted hydrazines (e.g., phenylhydrazine (B124118), methylhydrazine) allows for the synthesis of N-substituted pyrazoles, with regioselectivity being a key consideration. conicet.gov.ar

General Reaction Scheme for Pyrazole Formation:

Exploration of Other Fluorinated Heterocyclic Systems

The synthetic utility of this compound extends beyond pyrazole synthesis to a range of other fluorinated heterocycles. nih.govnih.gov By selecting different binucleophiles, various heterocyclic cores can be constructed. These reactions underscore the role of fluorinated building blocks in creating diverse molecular scaffolds. researchgate.net

The following table outlines potential cyclization reactions with various binucleophiles:

| Binucleophile | Resulting Heterocyclic System |

| Hydroxylamine (NH₂OH) | Fluorinated Isoxazole |

| Urea (H₂NCONH₂) | Fluorinated Pyrimidinone |

| Thiourea (H₂NCSNH₂) | Fluorinated Thiopyrimidinone |

| Amidines (R-C(NH)NH₂) | Fluorinated Pyrimidine |

These reactions typically follow a similar mechanistic pattern: initial attack at the carbonyl carbon followed by cyclization involving the nitrile group, leading to highly functionalized, fluorine-containing heterocyclic systems.

Participation in Multi-Component Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more reactants. nih.gov β-Ketonitriles are valuable substrates in various MCRs. nih.gov While specific examples involving this compound are not extensively documented, its structural features suggest its potential as a key component in established MCRs, such as the Biginelli or Hantzsch-type reactions, serving as the 1,3-dicarbonyl equivalent.

The incorporation of this building block would directly introduce a difluorinated carbon center into the resulting complex heterocyclic framework, a strategy highly valued for generating novel molecular libraries for drug discovery. taylorfrancis.com For example, a three-component reaction involving an acetophenone (B1666503) derivative, an aromatic aldehyde, and malononitrile (B47326) has been shown to produce Michael adducts in a one-pot process. informahealthcare.com A similar strategy could potentially utilize this compound as the keto-component, leveraging its activated carbonyl group for initial condensation. Research has also shown that 3-oxo-3-phenylpropanenitrile can participate in four-component reactions to yield complex fused heterocycles like indolo[2,3-b]pyrazolo[4,3-e]pyridines, demonstrating the versatility of the underlying molecular scaffold in MCRs. semanticscholar.org

Iv. 2,2 Difluoro 3 Oxo 3 Phenylpropanenitrile As a Versatile Synthetic Building Block

Construction of Complex Fluorinated Organic Frameworks

The unique structural attributes of 2,2-Difluoro-3-oxo-3-phenylpropanenitrile make it an exceptional precursor for the synthesis of a variety of complex fluorinated organic frameworks, especially heterocyclic systems. The presence of the 1,3-dicarbonyl-like functionality, combined with the nitrile group, provides multiple points for cyclization and condensation reactions.

One of the most significant applications of this building block is in the synthesis of fluorinated pyrazoles. Pyrazoles are a critical class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The reaction of α-cyano-α,α-difluoroketones, a class of compounds to which this compound belongs, with hydrazine (B178648) derivatives offers a direct route to fluorinated pyrazoles. Interestingly, the reaction outcome can be influenced by the degree of fluorination. For instance, the reaction of a monofluorinated analog, benzoylfluoroacetonitrile, with hydrazine yields the corresponding 3-amino-4-fluoropyrazole. In contrast, α-cyano-α,α-difluoroketones can lead to the formation of 3-unsubstituted 4-fluoropyrazoles through an unexpected reaction pathway. This highlights the unique reactivity imparted by the difluoromethyl group and provides a strategic entry into different classes of fluorinated pyrazoles.

The general reactivity of 1,3-dicarbonyl compounds also suggests that this compound can be employed in the synthesis of other fluorinated heterocycles such as pyridines, pyrimidines, and isoxazoles through condensation reactions with appropriate binucleophiles. The difluoromethylene unit in these resulting frameworks can significantly enhance their metabolic stability and binding affinity to biological targets, a desirable feature in drug discovery.

Table 1: Synthesis of Fluorinated Pyrazoles from α-Cyano-α,α-difluoroketones

| Reactant 1 | Reactant 2 | Product | Key Feature |

| This compound | Hydrazine | 4-Fluoro-5-phenyl-1H-pyrazole | Formation of a 3-unsubstituted pyrazole (B372694) ring |

| Benzoylfluoroacetonitrile | Hydrazine | 3-Amino-4-fluoro-5-phenyl-1H-pyrazole | Formation of a 3-aminopyrazole ring |

Role in Divergent Synthesis of Highly Functionalized Molecules

Divergent synthesis aims to generate a library of structurally diverse compounds from a common starting material. The multiple functional groups of this compound make it an ideal candidate for such synthetic strategies. By selectively targeting the ketone, nitrile, or the active difluoromethylene carbon, a wide array of highly functionalized molecules can be accessed.

The ketone functionality can undergo reactions such as aldol condensations, Knoevenagel condensations, and various nucleophilic additions, leading to the formation of new carbon-carbon bonds and the introduction of further functional groups. For instance, a Knoevenagel condensation with an active methylene (B1212753) compound would yield a highly functionalized, electron-deficient alkene, which could then serve as a Michael acceptor for subsequent transformations.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. Each of these transformations provides a new handle for further diversification. Additionally, the nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

The presence of the difluoromethylene group adjacent to two electron-withdrawing groups makes the α-carbon acidic, allowing for its deprotonation and subsequent reaction with electrophiles. This enables the introduction of various substituents at this position, further expanding the molecular diversity that can be achieved from this single building block. The ability to control the reactivity of such functionalized difluoroketones is a key strategy in the divergent synthesis of complex fluorinated molecules.

Contribution to the Stereocontrol in Organic Transformations (if applicable)

While the primary applications of this compound reported to date have focused on its utility in constructing molecular frameworks and in divergent synthesis, its potential contribution to stereocontrol in organic transformations is an area of growing interest. The presence of the difluoromethylene group can influence the stereochemical outcome of reactions at adjacent centers.

For example, in reactions involving the carbonyl group, the steric and electronic properties of the difluoromethylene unit can direct the approach of a nucleophile, potentially leading to diastereoselective bond formation. Although specific studies on stereocontrolled reactions with this compound are not extensively documented, the principles of stereocontrol in reactions of α,α-difluoro-β-ketones are being explored. The development of chiral catalysts or auxiliaries that can effectively interact with the substrate could enable enantioselective transformations, providing access to optically active fluorinated building blocks.

The field of stereoselective synthesis of organofluorine compounds is rapidly advancing, and it is anticipated that the utility of chiral difluorinated building blocks, including derivatives of this compound, will become increasingly important.

Design and Synthesis of Fluorinated Scaffolds for Chemical Probes and Tools

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. These attributes are highly desirable in the design of chemical probes and tools for studying biological systems. This compound serves as an excellent starting material for the synthesis of fluorinated scaffolds that can be further elaborated into such probes.

For instance, the fluorinated heterocyclic frameworks synthesized from this building block can serve as core structures for the development of new pharmaceuticals or agrochemicals. The difluoromethylene group can act as a bioisostere for a carbonyl group or other functional groups, potentially leading to improved biological activity and pharmacokinetic properties.

Furthermore, the versatile reactivity of this compound allows for the incorporation of reporter groups, such as fluorophores or affinity tags, which are essential components of chemical probes. By using this compound as a scaffold, researchers can design and synthesize novel fluorinated molecules for applications in chemical biology, including enzyme inhibition studies and in vivo imaging. The strategic placement of the difluoro group can also be exploited in the design of ¹⁹F MRI contrast agents, as the fluorine nucleus provides a unique spectroscopic handle for non-invasive imaging.

V. Advanced Spectroscopic and Analytical Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. For 2,2-Difluoro-3-oxo-3-phenylpropanenitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for a comprehensive analysis.

¹H NMR for Proton Environments

¹H NMR spectroscopy would identify the number of distinct proton environments, their chemical shifts, and their coupling interactions. The spectrum for this compound is expected to show signals corresponding to the protons of the phenyl group. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns would provide information about adjacent protons.

¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule and provide information about their chemical environment. The spectrum would be expected to show distinct signals for the carbon atoms of the phenyl ring, the carbonyl group (C=O), the nitrile group (C≡N), and the difluorinated carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl and nitrile groups.

¹⁹F NMR for Fluorine-Containing Moieties

¹⁹F NMR is a highly sensitive technique specifically used for the analysis of fluorine-containing compounds. For this compound, this technique would provide a definitive signal for the two fluorine atoms. The chemical shift of the fluorine signal would be characteristic of the geminal difluoro ketone environment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks, helping to assign the signals of the phenyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is essential for piecing together the entire molecular structure by connecting different functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement, which could be used to validate the molecular formula of C₉H₅F₂NO.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

The nitrile group (C≡N), typically in the range of 2260-2220 cm⁻¹.

The carbonyl group (C=O) of the ketone, typically around 1700 cm⁻¹.

The C-F bonds, which would show strong absorptions in the fingerprint region, typically between 1400 and 1000 cm⁻¹.

The aromatic C-H and C=C stretching vibrations of the phenyl ring.

Without experimental data, the creation of data tables and a detailed discussion of research findings for this compound is not possible.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for separating the components of a mixture and determining the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common and powerful methods used in the analysis of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The interaction between the sample components and the adsorbent material dictates the separation.

For a polar molecule like this compound, which contains a keto, a nitrile, and two fluorine atoms, reversed-phase HPLC would be a suitable method for purity analysis. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727).

The retention time (RT) in an HPLC chromatogram is the time it takes for a specific compound to travel through the column to the detector. It is a characteristic property of a compound under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the retention time of the synthesized product to that of a known standard, one can confirm its identity. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

A hypothetical HPLC analysis of a synthesized sample of this compound might yield the data presented in the interactive table below.

Interactive Data Table: Hypothetical HPLC Purity Analysis of this compound

| Peak Number | Retention Time (min) | Peak Area (%) | Possible Identity |

| 1 | 2.5 | 1.2 | Starting Material |

| 2 | 4.8 | 98.5 | This compound |

| 3 | 6.1 | 0.3 | Byproduct |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the sample components between the stationary phase and the mobile gas phase. As the separated components emerge from the column, they enter the mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio (m/z).

For this compound, GC-MS analysis would provide both its retention time and its mass spectrum. The mass spectrum is a unique fingerprint of a molecule and can be used to confirm its molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure.

A typical GC-MS analysis of this compound would likely show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

Below is an interactive table representing hypothetical GC-MS data for this compound.

Interactive Data Table: Hypothetical GC-MS Data for this compound

| Retention Time (min) | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Probable Fragment |

| 8.2 | 181 | 45 | [M]+ (Molecular Ion) |

| 8.2 | 105 | 100 | [C6H5CO]+ |

| 8.2 | 77 | 80 | [C6H5]+ |

| 8.2 | 51 | 30 | [C4H3]+ |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method is considered the gold standard for determining the absolute structure of a molecule, including bond lengths, bond angles, and conformational details. nih.gov

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the crystal can be generated. From this map, the precise positions of the individual atoms can be determined, revealing the molecule's structure.

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its covalent structure and provide insights into its solid-state conformation and intermolecular interactions, such as hydrogen bonding or π-stacking.

While specific crystallographic data for this compound is not available in the reviewed literature, a hypothetical set of crystallographic parameters is presented in the interactive table below, based on data for similar organic molecules.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 923.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.305 |

Vi. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the fundamental properties of a molecule. For 2,2-Difluoro-3-oxo-3-phenylpropanenitrile, such studies would calculate its optimized molecular geometry, bond lengths, and bond angles.

A key focus would be the electronic influence of the two fluorine atoms. Their high electronegativity is expected to significantly withdraw electron density from the adjacent carbon (C2), which in turn affects the carbonyl group and the phenyl ring. DFT calculations would quantify this effect by determining atomic charges, mapping the molecular electrostatic potential (MEP), and analyzing the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability.

While DFT studies have been performed on structurally related compounds like 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile to determine geometric parameters and electronic properties, similar specific energetic data and orbital analyses for this compound are not present in the available literature. nih.govnih.gov

Conformational Analysis and Stereochemical Insights

The single bonds in this compound allow for rotation, leading to various possible three-dimensional arrangements or conformers. Conformational analysis would involve systematically calculating the energy of the molecule as a function of the torsion angles, particularly around the C2-C3 bond and the bond connecting the carbonyl carbon to the phenyl ring. This would identify the lowest-energy (most stable) conformer and the energy barriers to rotation between different conformers.

The presence of the bulky phenyl group and the electronegative fluorine atoms would create specific steric and electronic interactions (such as dipole-dipole repulsion or attraction) that dictate the preferred conformation. While studies on vicinal difluoro compounds have explored the conformational preferences dictated by the fluorine gauche effect, analogous detailed analyses for a gem-difluoro ketone like the target compound have not been found.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in mapping the pathways of chemical reactions. For this compound, this would involve modeling its reactions, such as nucleophilic addition to the carbonyl carbon or reactions involving the nitrile group. Researchers would use computational methods to locate the transition state structures for each step of a proposed mechanism.

By calculating the activation energies associated with these transition states, the feasibility and rate of different reaction pathways can be compared. For instance, in a reaction with a nucleophile, computational analysis could determine whether the attack is kinetically favored at the carbonyl carbon versus the nitrile carbon. Plausible reaction mechanisms have been proposed for the non-fluorinated parent compound, 3-oxo-3-phenylpropanenitrile, in reactions like the Michael addition, but these are based on experimental outcomes rather than detailed transition state calculations. mdpi.com No such mechanistic studies or transition state analyses are available for the difluorinated analog.

Predictive Modeling of Reactivity and Selectivity

Building on electronic structure calculations, predictive models can forecast how this compound will behave in different chemical environments. Reactivity indices derived from DFT, such as Fukui functions or local softness, could be calculated to identify the most reactive sites within the molecule. For example, these indices would likely highlight the carbonyl carbon as a primary electrophilic site, susceptible to attack by nucleophiles.

Such models could predict the regioselectivity and stereoselectivity of reactions. If the molecule were to react with a complex reagent, these models could help predict which of several possible products would be favored. Although the general principles of reactivity can be inferred from its functional groups, specific, quantitative predictive models for this compound have not been developed or published.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent or in a condensed phase (like a crystal), would provide insight into its dynamic behavior. These simulations can reveal how the molecule interacts with solvent molecules and with other molecules of its own kind.

Key properties that could be studied include the formation of hydrogen bonds (if in a protic solvent), dipole-dipole interactions, and stacking of the phenyl rings. Understanding these intermolecular forces is crucial for predicting physical properties like solubility, boiling point, and crystal packing. At present, there are no published MD simulation studies specifically targeting this compound to analyze its intermolecular behavior.

Q & A

Q. Q1. What are the key spectroscopic methods for characterizing 2,2-Difluoro-3-oxo-3-phenylpropanenitrile, and how do they confirm its molecular structure?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Identifies aromatic protons (δ 7.3–7.8 ppm) and adjacent carbonyl/cyano groups. The absence of protons on the difluorinated carbon simplifies splitting patterns.

- ¹³C NMR : Peaks at ~115 ppm (C≡N), ~190 ppm (C=O), and ~110–120 ppm (C-F₂) confirm functional groups.

- ¹⁹F NMR : Two distinct fluorine signals (δ -110 to -120 ppm) verify the difluoro substitution .

- Infrared (IR) Spectroscopy : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) are diagnostic .

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) aligns with the molecular formula C₁₀H₆F₂NO (MW: 209.16 g/mol). Fragmentation patterns include loss of CO (28 amu) and F₂ (38 amu) .

Q. Q2. What synthetic routes are reported for this compound, and what are their yields?

Answer:

- Route 1: Nucleophilic Substitution

- Route 2: Oxidative Fluorination

Advanced Research Questions

Q. Q3. How do computational methods (e.g., DFT) predict the reactivity of the difluoro and carbonyl groups in electrophilic/nucleophilic reactions?

Answer:

- Density Functional Theory (DFT) :

- Electrophilic Sites : The carbonyl oxygen (partial charge δ⁻ = -0.45) and nitrile carbon (δ⁺ = +0.32) are reactive toward nucleophiles.

- Nucleophilic Sites : The α-fluorine atoms (Fukui indices >0.15) are susceptible to substitution via SN2 mechanisms .

- Example : DFT predicts that reaction with Grignard reagents occurs preferentially at the carbonyl carbon over the nitrile group .

Q. Q4. How can contradictory data in synthetic yields or spectroscopic results be resolved?

Answer:

- Case Study : Discrepancies in ¹⁹F NMR chemical shifts (δ -115 vs. -120 ppm) may arise from solvent polarity or temperature.

- Yield Variability : Differences in fluorination efficiency (40% vs. 60%) may stem from trace moisture.

Q. Q5. What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal Stability : Decomposes above 80°C, releasing HF gas (detected via FTIR). Store at 2–8°C in amber vials .

- Photostability : UV light (λ < 300 nm) induces nitrile-to-amide conversion. Use argon-filled containers for long-term storage .

- Hydrolytic Sensitivity : Half-life in aqueous solution (pH 7) is <24 hours. Avoid protic solvents .

Q. Q6. How does the electronic effect of the difluoro group influence the compound’s reactivity compared to non-fluorinated analogs?

Answer:

-

Electron-Withdrawing Effect : The -CF₂ group increases the electrophilicity of the carbonyl carbon (Δδ⁺ = +0.12 vs. non-fluorinated analog).

-

Kinetic Studies : Fluorination accelerates nucleophilic attack at the carbonyl by 3-fold (k = 0.45 s⁻¹ vs. 0.15 s⁻¹) .

-

Comparative Data :

Property 2,2-Difluoro Derivative Non-Fluorinated Analog C=O Stretch (IR) 1705 cm⁻¹ 1680 cm⁻¹ pKa (H₂O) 8.2 9.5

Q. Q7. What advanced applications exist for this compound in materials science or medicinal chemistry?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.